[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleandrin is a highly lipid-soluble cardiac glycoside isolated from the plant Nerium oleander, which belongs to the Apocynaceae family . This compound is known for its potent pharmacological properties and significant toxicity. Oleandrin has been traditionally used in herbal medicine for treating various ailments, including congestive heart failure . its narrow therapeutic window and severe toxicities, particularly cardiotoxicity, have limited its clinical application .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleandrin can be extracted from the leaves and other parts of the Nerium oleander plant. The extraction process typically involves the use of solvents such as methanol, ethanol, and chloroform . High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used for the isolation and purification of oleandrin .
Industrial Production Methods: Industrial production of oleandrin involves cultivating Nerium oleander plants and extracting the compound using solvent extraction methods. The extracted oleandrin is then purified using chromatographic techniques to obtain a high-purity product suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Oleandrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Oleandrin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of oleandrin with altered pharmacological properties. These derivatives are often studied for their potential therapeutic applications and reduced toxicity .
Scientific Research Applications
Mechanism of Action
Oleandrin exerts its effects primarily by inhibiting the sodium/potassium-transporting ATPase enzyme. This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac contractility and induces apoptosis in cancer cells . Additionally, oleandrin modulates various molecular pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mammalian target of rapamycin (mTOR) pathway, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Digoxin: A cardiac glycoside used to treat heart failure and atrial fibrillation.
Digitoxin: Another cardiac glycoside with similar therapeutic uses as digoxin but with a longer half-life.
Oleandrigenin: A deglycosylated metabolite of oleandrin with similar pharmacological properties.
Oleandrin’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C32H48O9 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20?,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1 |
InChI Key |
JLPDBLFIVFSOCC-KYYHTQDCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H]([C@H](C[C@@]5([C@@H]4CCC3C2)O)OC(=O)C)C6=CC(=O)OC6)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.